molecular formula C8H9N3O3 B1341569 N-(5-Formylpyrimidin-2-YL)-N-methylglycine CAS No. 915921-77-6

N-(5-Formylpyrimidin-2-YL)-N-methylglycine

Cat. No.: B1341569
CAS No.: 915921-77-6
M. Wt: 195.18 g/mol
InChI Key: VSXMBPJXDSWBFQ-UHFFFAOYSA-N
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Description

N-(5-Formylpyrimidin-2-YL)-N-methylglycine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a formyl group at the 5-position of the pyrimidine ring and a methylglycine moiety attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Formylpyrimidin-2-YL)-N-methylglycine typically involves the reaction of 5-formylpyrimidine with N-methylglycine under specific conditions. One common method includes the use of a condensation reaction where the formyl group reacts with the amino group of N-methylglycine, forming a Schiff base intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Formylpyrimidin-2-YL)-N-methylglycine can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: 5-Carboxypyrimidin-2-YL-N-methylglycine.

    Reduction: 5-Hydroxymethylpyrimidin-2-YL-N-methylglycine.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(5-Formylpyrimidin-2-YL)-N-methylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Formylpyrimidin-2-YL)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    5-Formylpyrimidine: Lacks the N-methylglycine moiety.

    N-Methylglycine: Lacks the pyrimidine ring.

    5-Carboxypyrimidin-2-YL-N-methylglycine: An oxidized form of the compound.

Uniqueness

N-(5-Formylpyrimidin-2-YL)-N-methylglycine is unique due to the presence of both the formyl group and the N-methylglycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

IUPAC Name

2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8/h2-3,5H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMBPJXDSWBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589787
Record name N-(5-Formylpyrimidin-2-yl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-77-6
Record name N-(5-Formyl-2-pyrimidinyl)-N-methylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Formylpyrimidin-2-yl)-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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